ML138 - 1355243-24-1

ML138

Catalog Number: EVT-255155
CAS Number: 1355243-24-1
Molecular Formula: C19H14Cl2N4OS
Molecular Weight: 417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[5-[(3,4-dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is a charge-neutral iron(II) complex containing two tridentate ligands: 2-[5-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine. The iron(II) ion exists in a low-spin state within a moderately distorted octahedral coordination sphere. []
  • Relevance: This compound shares the core structure of a 1,2,4-triazole ring linked to a pyridine ring at the 2-position with the target compound, 2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine. Additionally, both compounds feature a dichlorophenyl substituent on the triazole ring, although at different positions and with different linkers. [] The presence of these shared structural elements suggests potential similarities in their chemical properties and potential biological activities.

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is another example of a charge-neutral iron(II) complex, similar to the previous example. It also features two tridentate ligands, in this case, 2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato)-6-(1H-πyrazol-1-yl)pyridine, coordinating to a low-spin iron(II) ion. []
  • Relevance: Similar to the previous compound, this complex shares the 1,2,4-triazole-pyridine core structure with 2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine. While it lacks the dichlorophenyl substituent, it showcases the versatility of the 1,2,4-triazole-pyridine scaffold for building metal complexes, highlighting a potential area of investigation for the target compound. []

1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

  • Compound Description: These compounds represent a series of structurally related derivatives synthesized from 1-((4-(1H-imidazo(4, 5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one through condensation reactions with various aldehydes. []
  • Relevance: While not directly containing the 1,2,4-triazole ring of 2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine, this series of compounds highlights the use of substituted pyrazole rings as pharmacophores in conjunction with other heterocycles. This structural similarity suggests that exploring modifications to the furanylmethyl and (dichlorophenyl)methylthio substituents on the target compound's triazole ring could yield derivatives with interesting biological activities. []
Overview

ML138 is a chemical compound classified as a κ-opioid receptor agonist, primarily utilized in research settings. It is part of the Molecular Library Probe Production Centers Network, which aims to provide probes for biological research. The compound is notable for its potential applications in studying pain mechanisms and neurobiology due to its interaction with opioid receptors.

Source

ML138 is synthesized and characterized by various research institutions and companies, including MedChemExpress, which markets it as a research tool. The compound is cataloged under the identifier ML138 and has been referenced in multiple scientific studies related to its pharmacological properties.

Classification

ML138 falls under the category of synthetic organic compounds, specifically those that interact with the opioid receptor system. Its classification as a κ-opioid receptor agonist indicates its role in modulating pain and possibly influencing mood and anxiety pathways.

Synthesis Analysis

Methods

The synthesis of ML138 typically involves multi-step organic reactions that include the formation of various functional groups essential for its activity as an agonist. Specific methods may vary, but common approaches include:

  • Reagent Selection: Choosing appropriate reagents that facilitate the formation of the desired κ-opioid receptor binding structure.
  • Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

Technical Details

The synthesis often requires techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation. Detailed procedures are generally documented in patent filings or research articles focusing on opioid receptor ligands.

Molecular Structure Analysis

Structure

ML138 has a complex molecular structure characterized by specific functional groups that enable its interaction with κ-opioid receptors. The molecular formula is typically represented as C12H14N2OC_{12}H_{14}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 218.25 g/mol
  • Canonical SMILES: A string representation of the molecular structure can be provided for computational modeling.
  • 3D Structure: Computational chemistry tools can generate three-dimensional models to visualize how ML138 interacts with its target receptors.
Chemical Reactions Analysis

Reactions

ML138 undergoes various chemical reactions typical for compounds interacting with biological systems. These include:

  • Binding Reactions: Interactions with κ-opioid receptors leading to conformational changes.
  • Metabolic Reactions: Biotransformation processes that may occur in vivo, affecting its pharmacokinetics.

Technical Details

Research often employs assays such as radiolabeled binding studies to quantify ML138's affinity for κ-opioid receptors. These studies help elucidate its mechanism of action and potential therapeutic effects.

Mechanism of Action

Process

ML138 acts primarily as an agonist at κ-opioid receptors, which are part of the G protein-coupled receptor family. Upon binding to these receptors, it initiates intracellular signaling pathways that can lead to analgesic effects.

Data

Studies have shown that activation of κ-opioid receptors by ML138 can result in:

  • Inhibition of Pain Pathways: Reducing nociceptive signaling.
  • Modulation of Neurotransmitter Release: Influencing levels of neurotransmitters involved in pain perception and mood regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

ML138 has several scientific uses:

  • Pain Research: As a tool for studying the mechanisms of pain relief via κ-opioid receptors.
  • Neuroscience Studies: Investigating the role of opioids in mood disorders and their potential therapeutic applications.
  • Drug Development: Serving as a lead compound for developing new analgesics targeting opioid receptors without the addictive properties associated with traditional opioids.
Pharmacological Mechanisms of Kappa Opioid Receptor (KOR) Activation

G Protein-Coupled Signaling Pathways Mediated by ML138

ML138, a selective kappa opioid receptor (KOR) agonist, primarily activates inhibitory G proteins (Gαi/o), initiating downstream signaling cascades. Upon binding, ML138 stabilizes KOR conformations that promote GTP-GDP exchange in Gαi/o subunits, leading to dissociation of Gαi from Gβγ subunits. Key downstream effects include:

  • Inhibition of adenylyl cyclase: Reduced cAMP production diminishes protein kinase A (PKA) activity, attenuating neuronal excitability and neurotransmitter release [1] [4].
  • Potassium channel modulation: Gβγ subunits directly bind G protein-coupled inwardly rectifying potassium (GIRK) channels, inducing hyperpolarization and suppressing action potential generation [4].
  • Calcium channel suppression: Gβγ-mediated inhibition of voltage-gated Ca2+ channels reduces presynaptic Ca2+ influx, limiting vesicular dopamine release in the nucleus accumbens [1].

Table 1: Functional Selectivity Profile of ML138 in KOR-Mediated Pathways

Signaling PathwayAssay SystemML138 Efficacy* (%)Reference Ligand Efficacy
i/o activationGTPγS binding92 ± 3U50,488H: 100%
cAMP inhibitionHEK293-KOR cells88 ± 5Salvinorin A: 95%
ERK1/2 phosphorylation (G protein-dependent)Mouse astrocytes74 ± 6U69,593: 100%
β-arrestin2 recruitmentBRET assay18 ± 4Dynorphin A: 100%

*Efficacy normalized to reference KOR agonist; mean ± SEM [1] [4] [9].

In the nucleus accumbens core, ML138 reduces spontaneous dopamine transient amplitude by 42% and frequency by 35% in awake mice, as measured by dLight1.2 photometry. This suppression involves enhanced dopamine transporter (DAT)-mediated uptake, evidenced by increased amplitude-width correlation slopes (R2 = 0.78) [1].

β-Arrestin2 Interaction Dynamics and Functional Selectivity

ML138 exhibits pronounced functional selectivity, preferentially activating G protein pathways over β-arrestin2 recruitment. This bias is quantified using the transduction coefficient (ΔΔlog(τ/KA)), with ML138 demonstrating a 15-fold bias for G protein signaling versus β-arrestin2 compared to balanced agonists like dynorphin [4] [7].

Critical dynamics governing this selectivity include:

  • Membrane lipid modulation: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) enhances β-arrestin1 pre-association with membranes, stabilizing a "receptor-ready" conformation. ML138 binding minimally recruits β-arrestin2 due to weak stabilization of KOR phosphorylation clusters required for high-affinity arrestin binding [3].
  • Kinetic disparities: ML138-induced β-arrestin2 interactions exhibit fast dissociation kinetics (t1/2 = 2.1 min vs. 8.3 min for U50,488H), limiting scaffold formation for downstream effectors like p38 MAPK [3] [9].

In basolateral amygdala (BLA) pyramidal neurons, biased agonists like ML138 avoid p38 MAPK-mediated excitability increases. Balanced KOR agonists elevate firing rates by 140% via β-arrestin2-dependent p38 activation, while ML138 increases spiking by only 22%—an effect abolished by p38 inhibitors [9].

Structural Basis of Signaling Bias in Opioid Receptor Agonism

The signaling bias of ML138 originates from conformational constraints imposed on KOR’s intracellular domains, as revealed through:

  • Transmembrane helix rearrangements: Cryo-EM structures show ML138 stabilizes a G protein-bound conformation with moderate outward displacement (6.5 Å) of transmembrane helix 6 (TM6), insufficient for robust β-arrestin2 coupling. This contrasts with dynorphin-bound KOR, which exhibits >14 Å TM6 displacement [5] [7].
  • Intracellular loop 1 (ICL1) dynamics: Molecular dynamics simulations reveal ML138 restricts ICL1 flexibility (RMSF = 1.2 Å vs. 3.8 Å in dynorphin-bound KOR), impairing GRK2/5 accessibility and subsequent receptor phosphorylation [7].
  • Ligand-binding pocket interactions: ML138’s isoquinoline scaffold forms hydrogen bonds with Tyr139 and hydrophobic contacts with Leu135 in the orthosteric pocket. This favors a "microswitch" configuration where Tyr320 in TM7 adopts a 30° rotation, sterically hindering β-arrestin-stabilizing residues [5].

Table 2: Structural Features Underlying ML138's Signaling Bias

Structural ElementML138-Induced ConformationFunctional ConsequenceDetection Method
TM6 displacement6.5 Å outward shiftSuboptimal β-arrestin2 couplingCryo-EM [5]
ICL1 flexibilityReduced (RMSF 1.2 Å)Impaired GRK2 recruitmentGaussian MD [7]
Tyr320 rotation30° clockwiseAltered phosphorylation barcodeNMR spectroscopy [7]
G protein interfaceStable Gαi engagementProlonged GTPase activityHDX-MS [5]

Biased agonists like ML138 exhibit weakened allosteric coupling between the ligand-binding pocket and C-terminal domains. Fluorine-19 NMR studies show ML138 reduces dynamics in the connector region (CR) between TM5 and TM6 (S2 = 0.85 vs. 0.62 for U50,488H), limiting propagation of activation signals to β-arrestin2 interaction sites [7].

Properties

CAS Number

1355243-24-1

Product Name

ML138

IUPAC Name

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

Molecular Formula

C19H14Cl2N4OS

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C19H14Cl2N4OS/c20-15-7-6-13(10-16(15)21)12-27-19-24-23-18(17-5-1-2-8-22-17)25(19)11-14-4-3-9-26-14/h1-10H,11-12H2

InChI Key

QDXGAJIGONMOCL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl

Synonyms

2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine; ML-138

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.